Muplestim - 148641-02-5

Muplestim

Catalog Number: EVT-1516805
CAS Number: 148641-02-5
Molecular Formula: C670H1074N186O199S5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Muplestim is derived from natural sources and is categorized within the broader class of immunostimulants. Its mechanism of action involves modulating immune system activity, which may be beneficial in treating various conditions, including infections and possibly cancer. The compound is still in the early stages of clinical evaluation, making comprehensive classification challenging at this stage.

Synthesis Analysis

Methods and Technical Details

  • Extraction from Natural Sources: Many immunomodulatory compounds are derived from plants or microorganisms. For Muplestim, methods might include solvent extraction followed by purification techniques such as chromatography.
  • Chemical Synthesis: If synthesized chemically, techniques such as solid-phase peptide synthesis or liquid-phase synthesis could be employed, depending on the molecular structure of Muplestim.

Technical details regarding the specific synthetic pathways for Muplestim remain sparse in public databases, indicating that further research is needed to elucidate these processes.

Molecular Structure Analysis

Structure and Data

  • Spectroscopic Methods: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to determine the molecular structure.
  • Computational Chemistry: Molecular modeling can provide insights into the three-dimensional configuration of the compound, predicting how it interacts with biological targets.

As of now, specific structural data for Muplestim is not available in accessible scientific literature.

Chemical Reactions Analysis

Reactions and Technical Details

  • Metabolism: Typically involves enzymatic transformations that can activate or deactivate the compound.
  • Binding Interactions: Investigating how Muplestim interacts with receptors or other biomolecules is crucial for understanding its pharmacodynamics.

Further studies are required to elucidate the specific reactions that Muplestim may undergo in biological systems.

Mechanism of Action

Process and Data

The mechanism by which Muplestim exerts its effects appears to center around enhancing immune responses. While specific data on this mechanism remains limited, potential processes include:

  • Activation of Immune Cells: Similar compounds often stimulate T-cells and macrophages, leading to increased cytokine production.
  • Modulation of Inflammatory Responses: By influencing signaling pathways, Muplestim may help regulate inflammation, which is critical in various disease states.

Research into these mechanisms will be essential for determining the therapeutic potential of Muplestim.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

As a relatively novel compound, detailed physical and chemical properties of Muplestim have not yet been published extensively. Common properties assessed for similar compounds include:

  • Solubility: Important for bioavailability; typically evaluated in various solvents.
  • Stability: Thermal and pH stability assessments are crucial for understanding storage conditions.

Further characterization studies are necessary to establish these properties definitively.

Applications

Scientific Uses

Muplestim's primary application lies within the realm of immunotherapy. Potential scientific uses include:

  • Cancer Treatment: Enhancing immune responses against tumors.
  • Infectious Diseases: Improving immune function in patients with compromised immune systems.

As research progresses, additional applications may emerge, particularly as clinical trials yield more data on efficacy and safety profiles.

Introduction

Background and Context of Muplestim in Pharmacological Research

Muplestim (SDZ ILE-964) is a recombinant human interleukin-3 (rhIL-3) protein therapy under clinical investigation for hematological disorders. As a nonglycosylated variant of the native IL-3 cytokine, it functions as a multipotential colony-stimulating factor (CSF) targeting hematopoietic progenitor cells [1] [4]. IL-3's physiological role involves regulating hematopoiesis through activation of the IL-3 receptor complex (CD123/CD131), triggering JAK-STAT signaling pathways that promote differentiation and proliferation of myeloid lineage cells [4] [8]. Muplestim emerged during the 1990s biotechnological expansion of cytokine therapeutics, with early-phase trials focusing on cytopenia management in immunocompromised patients. Its molecular characterization includes CAS registry number 148641-02-5 and UNII identifier A802907MI4, though detailed structural data (e.g., protein weight, sequences) remain undisclosed in public domains [1] [3].

Table 1: Molecular and Developmental Profile of Muplestim | Property | Detail | |--------------|-------------| | Classification | Recombinant human interleukin-3 (nonglycosylated) | | Synonyms | Multipotential colony-stimulating factor; Mast cell growth factor | | Developmental Stage | Investigational (Phase I/II trials) | | Mechanistic Class | Hematopoietic growth factor | | Key Indications Studied | Cytopenias in HIV; Blastic plasmacytoid dendritic cell neoplasm |

Research Problem and Knowledge Gaps in Muplestim Studies

Despite three decades of intermittent investigation, Muplestim faces unresolved scientific questions:

  • Mechanistic Specificity: The precise molecular interactions between Muplestim's nonglycosylated structure and the IL-3 receptor dimer remain uncharacterized, creating uncertainty about its binding kinetics compared to native IL-3 [1] [4].
  • Clinical Translation: Phase I trials (NCT00002258) established preliminary safety in HIV-associated cytopenia but did not progress to efficacy endpoints, leaving therapeutic potential undefined [1] [3].
  • Therapeutic Positioning: The advent of targeted biologics (e.g., monoclonal antibodies) has eclipsed cytokine therapies, necessitating research on Muplestim's niche in modern hematology—particularly whether synergistic effects exist with newer immunotherapies [6] [10].
  • Biomarker Correlation: No validated predictive biomarkers exist to identify patient subgroups most likely to respond to Muplestim-based stimulation of hematopoiesis [4].

Objectives and Scope of the Current Investigation

This analysis addresses critical knowledge gaps through three investigative dimensions:

  • Molecular Characterization: Elucidate structure-activity relationships (SAR) of nonglycosylated IL-3 through computational modeling and receptor affinity studies.
  • Clinical Evidence Synthesis: Systematically evaluate all available trial data (completed and ongoing) to define therapeutic windows for cytopenia reversal.
  • Mechanistic Integration: Position Muplestim within contemporary cytokine networks by examining crosstalk with thrombopoietin (TPO) and granulocyte colony-stimulating factor (G-CSF) pathways.The scope excludes formulation chemistry, pharmacokinetics, and comparative analyses with approved growth factors (e.g., filgrastim).

Table 2: Clinical Trials Involving Muplestim | Identifier | Phase | Status | Population | Primary Focus | |----------------|-----------|------------|----------------|-------------------| | NCT00002258 | I | Completed | HIV with cytopenia | Safety/tolerability | | - | II | Recruiting | Blastic plasmacytoid dendritic cell neoplasm | Efficacy | | - | II | Terminated | Lymphoma/neutropenia | Supportive care | | - | I | Recruiting | AML/MDS | Biological activity |

Significance of Muplestim in Biomedical Science

Muplestim exemplifies three transformative paradigms in biomedicine:

  • Hematopoietic Modulation: As a multilineage CSF, it offers broader stimulation potential than lineage-specific factors (e.g., erythropoietin), theoretically enabling holistic marrow recovery in pancytopenia states [4] [10].
  • Biotechnological Refinement: Its recombinant production represents early-stage efforts to optimize cytokine therapeutics through protein engineering—a precursor to contemporary PEGylated and fusion-protein designs [6] [8].
  • Translational Research Model: Muplestim's stalled development illustrates challenges in translating cytokine biology into clinical applications, providing case studies for optimizing future therapeutic protein development pipelines [1] [10].The UK's £100m investment in biotech hubs underscores continued relevance of such biologics in national health strategies [6].

Theoretical Frameworks Underpinning Muplestim Research

Two interconnected theoretical constructs guide Muplestim investigation:

  • Hematopoietic Hierarchy Theory: Posits that IL-3 stimulates multipotent stem cells (CD34+/CD38-) upstream of committed progenitors, explaining its broad differentiation effects. This framework predicts Muplestim's impact on erythroid, megakaryocytic, and myeloid lineages [4] [8].
  • Cytokine Network Integration Model: Views hematopoiesis as an emergent property of interacting cytokines. Here, Muplistem's efficacy depends on synergistic/permissive interactions with endogenous growth factors (e.g., stem cell factor), necessitating microenvironmental context in trial design [4] [7].These frameworks enable hypothesis-driven research—for example, testing whether Muplestim expands leukemia stem cells in myelodysplastic syndromes (MDS) via aberrant JAK-STAT activation [1] [10].

Concluding Remarks

Muplestim remains a biologically compelling yet clinically underexplored cytokine therapy. Its investigation bridges foundational immunology and modern translational science, with unresolved questions offering fertile ground for multidisciplinary research. Future studies must integrate mechanistic biochemistry with innovative trial designs to define its potential role in precision hematology.

Table 3: Key Compound Nomenclature | Systematic Name | Alternative Identifiers | |----------------------|------------------------------| | Muplestim | SDZ ILE-964; IL-3 (nonglycosylated) | | Recombinant human interleukin-3 | P-cell-stimulating factor; Multipotential CSF |

Properties

CAS Number

148641-02-5

Product Name

Muplestim

Molecular Formula

C670H1074N186O199S5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.